molecular formula C7H6BrN3O B3323629 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 166047-16-1

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B3323629
CAS No.: 166047-16-1
M. Wt: 228.05 g/mol
InChI Key: BEIHAUJWQREPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS: 1521292-19-2) is a high-value chemical building block primarily used in pharmaceutical research and development. This brominated, N-methylated imidazopyridine derivative is characterized by its planar molecular structure, a feature confirmed by X-ray crystallographic studies . The bromine atom at the 6-position serves as a key reactive site, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex structures for biological evaluation. This compound is typically synthesized from its precursor, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, through N-alkylation with methyl iodide . As a versatile intermediate, it is instrumental in the discovery and synthesis of novel molecules with potential pharmacological activity. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIHAUJWQREPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2-one with methyl iodide under basic conditions to introduce the methyl group at the 3rd position . The reaction conditions are generally mild, and the process can be carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: The imidazo[4,5-b]pyridine ring system can participate in cyclization reactions to form fused heterocycles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and bases such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one or 6-thio-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be formed.

    Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.

    Reduction Products: Dehalogenated imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 6-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 6-Fluoro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Comparison:

Biological Activity

6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H4BrN3O
  • Molecular Weight : 214.02 g/mol
  • CAS Number : 148038-83-9
  • Structure : The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine ring system.

Biological Activity Overview

Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
    • IC50 values for these cell lines were reported in the range of 10–30 µM, indicating moderate potency against tumor growth .
  • Mechanism of Action :
    • The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. The compound may modulate signaling pathways related to cell survival and apoptosis .

Antiviral Activity

This compound has also been evaluated for its antiviral properties:

  • Anti-HIV Activity :
    • In a study assessing anti-HIV activity, the compound exhibited inhibitory effects on HIV replication with IC50 values around 0.20 μM .
    • The mechanism involves interference with viral entry or replication processes within host cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

ModificationEffect on Activity
Bromine at Position 6Enhanced cytotoxicity against cancer cells
Methyl group at Position 3Improved solubility and bioavailability

These modifications suggest that further optimization could lead to more potent derivatives with enhanced therapeutic profiles.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from imidazo[4,5-b]pyridine frameworks:

  • Study on Derivatives :
    • A series of derivatives were synthesized and tested for their anticancer activities. Compounds with electron-withdrawing groups showed increased potency against breast cancer cells .
    • Another study highlighted the effectiveness of structural analogs in inhibiting tumor growth in vivo models .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one?

  • Methodological Answer : The compound is synthesized via alkylation of the parent scaffold, 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, using methyl iodide under basic conditions. Key steps include:
  • Reagents : K₂CO₃ (base), tetra-n-butylammonium bromide (catalyst), and DMF (solvent).
  • Procedure : Reaction at room temperature for 12–24 hours, followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization .
  • Yield Optimization : Stoichiometric excess of methyl iodide (2.5 mmol per 1 mmol substrate) improves methylation efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves planar geometry of the fused imidazo-pyridine core (mean deviation: 0.017 Å) and hydrogen-bonded dimers (N–H···O interactions, ~2.8 Å bond length) . SHELX software is recommended for structure refinement .
  • NMR Spectroscopy : ¹H NMR confirms methyl group integration (δ ~3.4 ppm) and bromine’s deshielding effect on adjacent protons.
  • Mass Spectrometry : ESI-MS validates molecular weight (229.03 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-methylation?

  • Methodological Answer :
  • Base Selection : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity.
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
  • Catalytic Additives : Introduce phase-transfer catalysts (e.g., 18-crown-6) for heterogeneous reactions.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 1 hour vs. 24 hours) .
  • Validation : Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and characterize intermediates by FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, methanol/water gradient).
  • Structural Analogs : Compare with 6-chloro and 6-iodo derivatives to isolate bromine’s electronic effects .
  • Statistical Analysis : Apply ANOVA to evaluate dose-response variability across replicates .

Q. What computational methods predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to PKCθ (PDB: 4XW4). Focus on the imidazo-pyridine core’s hydrogen bonding with hinge residues (e.g., Met-427) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated membranes.
  • QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values using partial least squares regression .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the 3-position for hydrolytic activation in vivo.
  • Formulation : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to improve aqueous solubility.
  • Structural Modifications : Replace bromine with trifluoromethyl to balance lipophilicity (clogP reduction by ~0.5) .

Q. How does bromine substitution at position 6 influence bioactivity compared to other halogens?

  • Methodological Answer :
  • Electrostatic Potential Maps : Bromine’s polarizability enhances van der Waals interactions with hydrophobic pockets (e.g., Aurora A kinase).
  • SAR Table :
SubstituentIC₅₀ (nM)LogP
Br12.32.1
Cl25.71.8
I8.92.4
  • Mechanistic Insight : Bromine’s intermediate size optimizes steric fit in ATP-binding pockets, while chlorine’s smaller size reduces affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.